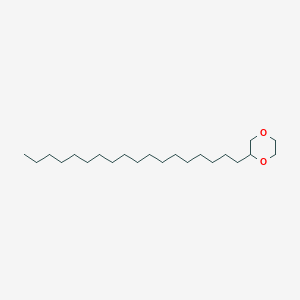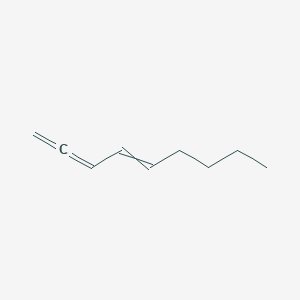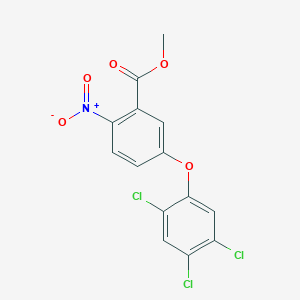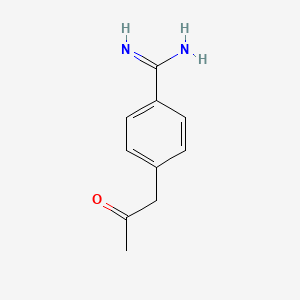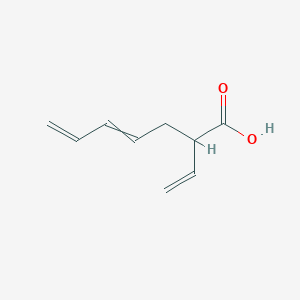![molecular formula C16H23N3O B14603195 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- CAS No. 61155-23-5](/img/structure/B14603195.png)
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of triazabicyclo compounds, which are known for their diverse applications in various fields of chemistry and industry. The presence of the phenylmethyl group adds to its chemical versatility and potential for various reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triazabicyclo[431]decan-2-one, 3-ethyl-7-(phenylmethyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and rigorous quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
Mecanismo De Acción
The mechanism of action of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in catalysis or therapeutic use.
Comparación Con Compuestos Similares
Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Known for its use as an organocatalyst in polymer synthesis and other organic reactions.
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-: Shares a similar bicyclic structure but differs in the substituents attached.
Uniqueness
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)- stands out due to the presence of the phenylmethyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
61155-23-5 |
|---|---|
Fórmula molecular |
C16H23N3O |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
7-benzyl-3-ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C16H23N3O/c1-2-17-9-8-15-13-19(16(17)20)11-10-18(15)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Clave InChI |
SQBBSXNPKKMFQI-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2CN(C1=O)CCN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


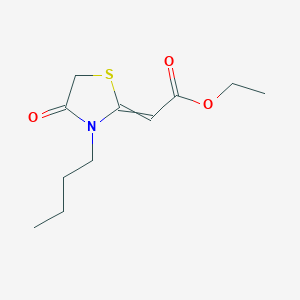
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
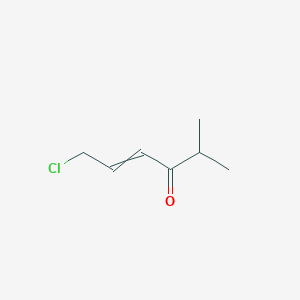
![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
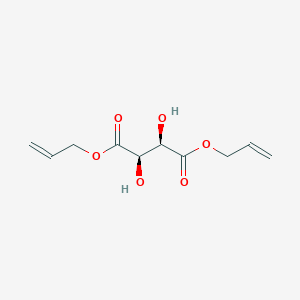
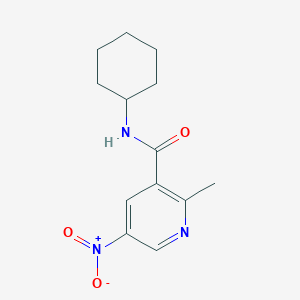
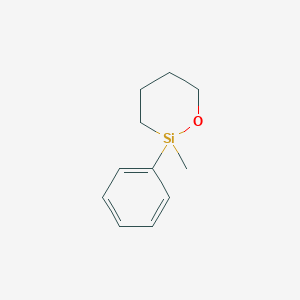

![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)
